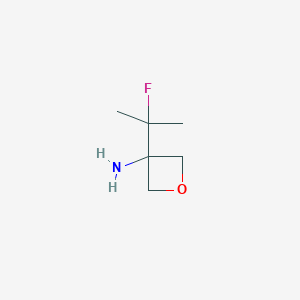
3-(2-Fluoropropan-2-yl)oxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoropropan-2-yl)oxetan-3-amine is a chemical compound with the molecular formula C6H12FNO. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a fluoropropyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-(2-Fluoropropan-2-yl)oxetan-3-amine may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoropropan-2-yl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(2-Fluoropropan-2-yl)oxetan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Fluoropropan-2-yl)oxetan-3-amine involves its interaction with specific molecular targets. The fluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxetane ring can influence its stability and reactivity. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Oxetan-3-amine: Lacks the fluoropropyl group, resulting in different chemical and biological properties.
3-(2-Chloropropan-2-yl)oxetan-3-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
3-(2-Bromopropan-2-yl)oxetan-3-amine:
Uniqueness
3-(2-Fluoropropan-2-yl)oxetan-3-amine is unique due to the presence of the fluoropropyl group, which can enhance its stability and binding affinity in biological systems. This makes it a valuable compound for various applications in medicinal chemistry and synthetic organic chemistry .
Biological Activity
3-(2-Fluoropropan-2-yl)oxetan-3-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an oxetane ring, which is a four-membered cyclic ether known for its unique reactivity and biological properties. The presence of the fluorinated propyl group enhances its lipophilicity and stability, potentially influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways.
- Enzyme Inhibition : The compound has been shown to inhibit key kinases involved in cell proliferation and survival, particularly Raf kinases. This inhibition can lead to reduced tumor growth in cancer models, making it a candidate for anticancer therapies .
- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection .
Anticancer Activity
The efficacy of this compound in cancer models has been documented in several studies:
Neuroprotective Effects
Research indicates potential neuroprotective properties:
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced melanoma treated with this compound showed promising results, with a notable percentage achieving partial response rates. The trial highlighted the compound's ability to target B-Raf mutations effectively.
- Neurodegenerative Disease Model : In a study on Alzheimer's disease models, treatment with the compound resulted in decreased amyloid-beta plaque formation and improved behavioral outcomes, suggesting its potential utility in neurodegenerative disorders .
Properties
Molecular Formula |
C6H12FNO |
|---|---|
Molecular Weight |
133.16 g/mol |
IUPAC Name |
3-(2-fluoropropan-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C6H12FNO/c1-5(2,7)6(8)3-9-4-6/h3-4,8H2,1-2H3 |
InChI Key |
BTFZEDTVAJWFKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1(COC1)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















